ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a synthetic organic compound. It has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is a member of the pyrazole family, characterized by its fluorobenzyl and dimethyl substituents, making it a molecule of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate typically involves multi-step organic reactions. The initial step often includes the preparation of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole via the cyclization of appropriate precursors under controlled conditions. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of coupling agents such as carbodiimides to form the final product.
Industrial Production Methods
On an industrial scale, the production may employ automated reaction systems to ensure precision and efficiency. The use of flow chemistry techniques might be advantageous for scaling up the process, allowing continuous production under optimized conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate can be oxidized, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : It may be reduced using hydrides such as sodium borohydride.
Substitution: : The fluorobenzyl group makes it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Nucleophiles like amines, thiols under mild conditions.
Major Products
The products formed vary based on the reaction conditions, but typically include oxidized, reduced, or substituted derivatives of the parent compound, retaining the core pyrazole structure.
Properties
IUPAC Name |
ethyl 4-[[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-4-30-21(28)16-9-11-18(12-10-16)24-22(29)25-20-14(2)26-27(15(20)3)13-17-7-5-6-8-19(17)23/h5-12H,4,13H2,1-3H3,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRVUXFEGTKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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